

An In-depth Technical Guide to 5-Methoxy-2,1,3-benzothiadiazole

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Compound of Interest

Compound Name: 5-Methoxy-2,1,3-benzothiadiazole

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Abstract

5-Methoxy-2,1,3-benzothiadiazole is a heterocyclic aromatic compound belonging to the benzothiadiazole class. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and biological interactions.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of **5-Methoxy-2,1,3-benzothiadiazole**. While specific biological activity data for this compound is limited in public literature, this document contextualizes its potential therapeutic applications by examining the activities of structurally related benzothiadiazole derivatives. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of key workflows.

Physicochemical and Spectroscopic Properties

The structural and electronic properties of **5-Methoxy-2,1,3-benzothiadiazole** have been primarily elucidated through spectroscopic techniques. A summary of its key identifiers and spectral data is presented below.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ OS	Inferred from structure
Molecular Weight	166.20 g/mol	Inferred from formula
CAS Number	1753-76-0	[2]
Appearance	Not explicitly stated; related compounds are often crystalline solids.	N/A
Melting Point	Not specified in available literature.	N/A
Boiling Point	Not specified in available literature.	N/A
Solubility	Not explicitly stated; the methoxy group may enhance solubility in organic solvents.	[1]

Spectroscopic Data

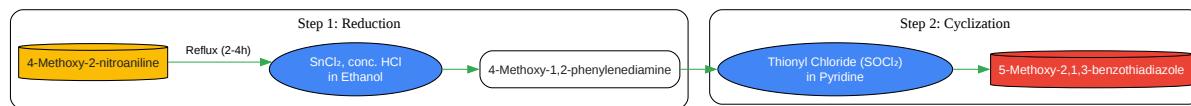
The structural confirmation of **5-Methoxy-2,1,3-benzothiadiazole** relies on a combination of spectroscopic methods.

Technique	Data
¹ H NMR	δ (ppm): 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H)[2]
¹³ C NMR	δ (ppm): 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1[2]
FT-IR	ν (cm ⁻¹): ~3050-3100 (Aromatic C-H str.), ~2950 (Aliphatic C-H str.), ~1600 (C=N str.), ~1500 (Aromatic C=C str.), ~1250 (C-O str.)[1]
Mass Spectrometry (ESI-MS)	m/z: [M+H] ⁺ calculated for C ₇ H ₇ N ₂ OS ⁺ : 167.03[1]

Synthesis and Characterization

Synthetic Workflow

A common method for synthesizing benzothiadiazoles involves the cyclization of an ortho-phenylenediamine derivative. For **5-Methoxy-2,1,3-benzothiadiazole**, a plausible two-step synthesis starts from the commercially available 4-methoxy-2-nitroaniline.



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*Proposed synthetic workflow for **5-Methoxy-2,1,3-benzothiadiazole**.*

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

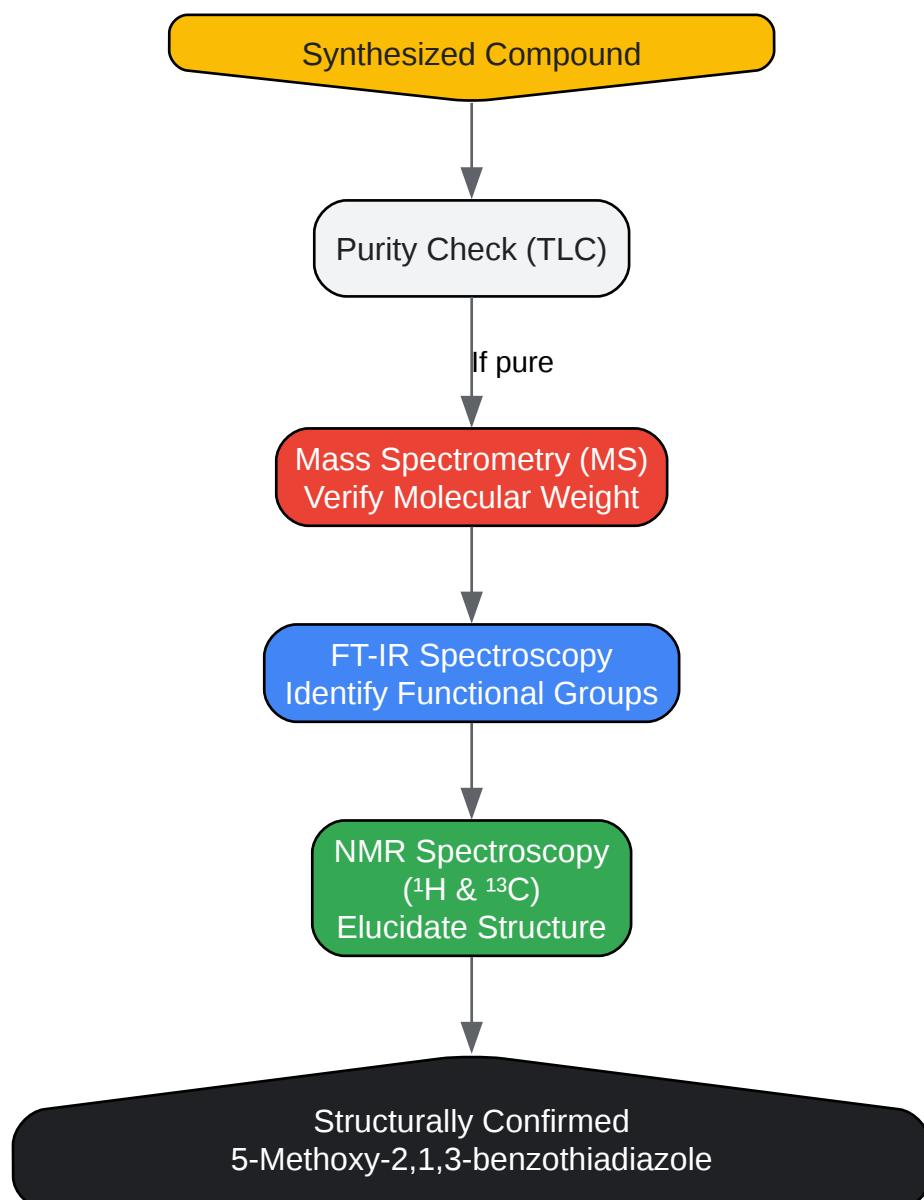
- To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl_2) (3-4 equivalents).
- Add concentrated hydrochloric acid (HCl) portion-wise.
- Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
- Filter the crude product, wash with water, and dry.

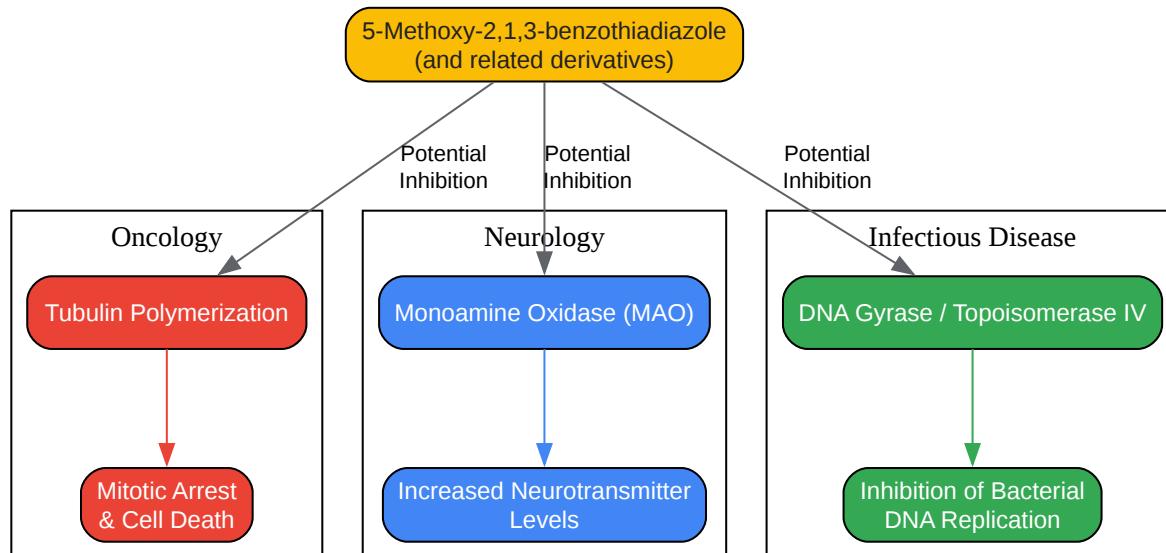
Step 2: Synthesis of **5-Methoxy-2,1,3-benzothiadiazole**

- Dissolve the crude 4-methoxy-1,2-phenylenediamine (1 equivalent) in pyridine.
- Cool the solution in an ice bath and add thionyl chloride (SOCl_2) (at least 2 equivalents) dropwise.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain pure **5-Methoxy-2,1,3-benzothiadiazole**.^[1]

Analytical Workflow and Protocols

The identity and purity of the synthesized compound are confirmed through a logical sequence of analytical techniques.





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